
R110 azide, 6-isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
R110 azide, 6-isomer, also known as rhodamine 110 azide, is a fluorescent dye with an azide functional group. This compound is a pure 6-isomer of rhodamine 110 and is used extensively in click chemistry due to its ability to form stable triazole linkages with alkynes. It is more photostable than fluorescein and can replace other dyes like DyLight 488 and fluorescein amidite (FAM) in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: R110 azide, 6-isomer is synthesized by introducing an azide group into the rhodamine 110 molecule. The synthesis typically involves the following steps:
Nitration: Rhodamine 110 is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amines.
Azidation: The amines are then converted to azides using sodium azide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically stored at -20°C to maintain its stability and photophysical properties .
Analyse Des Réactions Chimiques
Types of Reactions: R110 azide, 6-isomer primarily undergoes click chemistry reactions, specifically the Huisgen 1,3-dipolar cycloaddition reaction with alkynes to form triazoles. This reaction is highly efficient and selective.
Common Reagents and Conditions:
Reagents: Alkynes, copper(I) catalysts, and sodium ascorbate.
Conditions: The reaction is typically carried out in polar organic solvents like DMSO or dimethylformamide (DMF) at room temperature.
Major Products: The major product formed from the reaction of this compound with alkynes is a stable triazole linkage, which retains the fluorescent properties of the rhodamine dye .
Applications De Recherche Scientifique
R110 azide, 6-isomer has a wide range of applications in scientific research:
Chemistry: Used as a labeling reagent in click chemistry for the synthesis of fluorescently labeled compounds.
Biology: Employed in the labeling of DNA fragments for visualization in capillary electrophoresis genotyping experiments and gel shift assays.
Medicine: Utilized in imaging bacterial peptidoglycan and other biological structures.
Industry: Applied in the development of photostable fluorescent dyes for various industrial applications .
Mécanisme D'action
The mechanism of action of R110 azide, 6-isomer involves its azide group reacting with alkynes to form triazole linkages. This reaction is facilitated by copper(I) catalysts and proceeds through a 1,3-dipolar cycloaddition mechanism. The resulting triazole linkage is highly stable and retains the fluorescent properties of the rhodamine dye, making it useful for various labeling and imaging applications .
Comparaison Avec Des Composés Similaires
Fluorescein amidite (FAM): A commonly used fluorescent dye with similar photophysical properties but less photostable than R110 azide, 6-isomer.
DyLight 488: Another fluorescent dye that can be replaced by this compound due to its superior photostability.
Rhodamine B: A rhodamine dye with different functional groups and applications.
Uniqueness: this compound stands out due to its high photostability, making it more suitable for long-term imaging applications. Its ability to form stable triazole linkages through click chemistry further enhances its versatility in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C24H20N6O4 |
|---|---|
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
3',6'-diamino-N-(3-azidopropyl)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C24H20N6O4/c25-14-3-6-17-20(11-14)33-21-12-15(26)4-7-18(21)24(17)19-10-13(2-5-16(19)23(32)34-24)22(31)28-8-1-9-29-30-27/h2-7,10-12H,1,8-9,25-26H2,(H,28,31) |
Clé InChI |
HOPHNLQKZDCUFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)NCCCN=[N+]=[N-])C3(C4=C(C=C(C=C4)N)OC5=C3C=CC(=C5)N)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


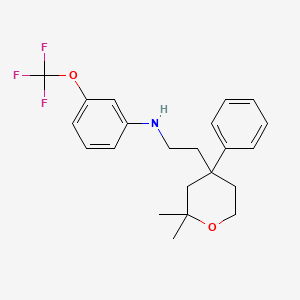
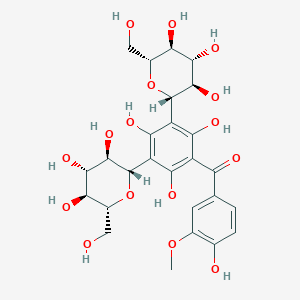
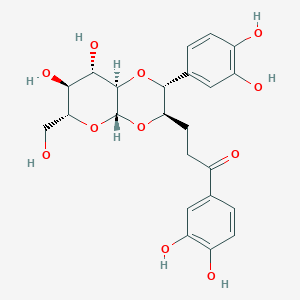
![2-[4-[4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-1-yl]acetic acid](/img/structure/B12385570.png)
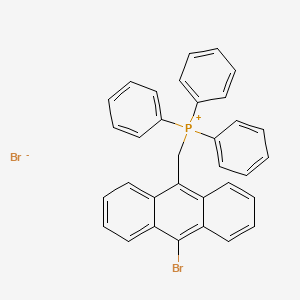
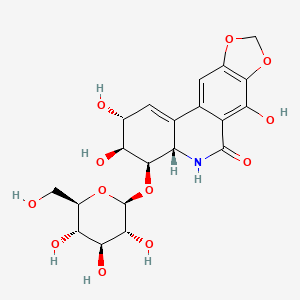
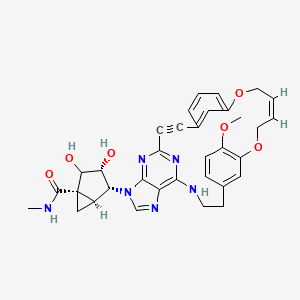
![1-[3-[[2-[(3-acetyl-2,6-dihydroxy-5-methylphenyl)methyl]-5-anthracen-9-yl-1H-indol-3-yl]methyl]-2,4-dihydroxy-5-methylphenyl]ethanone](/img/structure/B12385592.png)

![(4R)-4-[3-[7-(8-ethynyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octane-8-carbonyl]-3,3-dimethyloxetan-2-one](/img/structure/B12385618.png)
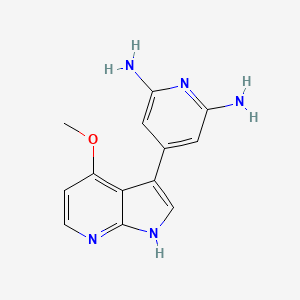
![3-Chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B12385626.png)
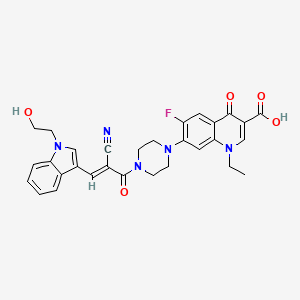
![(4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B12385635.png)
